molecular formula C17H25N3O6S B2754700 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine CAS No. 849035-91-2

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine

Cat. No.: B2754700
CAS No.: 849035-91-2
M. Wt: 399.5 g/mol
InChI Key: IVVOVANOIYQKKR-UHFFFAOYSA-N
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Description

Historical Development of Piperidine Derivatives

Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson through the nitric acid-mediated degradation of piperine from black pepper. Auguste Cahours independently replicated this discovery in 1852, establishing piperidine’s basic structure and reactivity. Early 20th-century research focused on its hydrogenation from pyridine, a process industrialized using molybdenum disulfide catalysts to meet growing demand for pharmaceutical intermediates.

The functionalization of piperidine gained momentum in the 1970s with the advent of protective group strategies. The introduction of tert-butoxycarbonyl (Boc) groups, for instance, enabled selective modifications at the piperidine nitrogen while preserving ring stability. By the 2000s, advances in cross-coupling reactions and biocatalysis allowed the synthesis of highly substituted piperidines, including nitro- and sulfonyl-containing variants.

Classification of 1-Boc-4-[4-(Methylsulfonyl)-2-Nitrophenyl]piperidin-4-amine within Piperidine Chemistry

This compound belongs to the 4-aminopiperidine subclass, characterized by:

  • N-Boc Protection : The tert-butoxycarbonyl group shields the amine moiety during synthetic transformations.
  • Aryl Substituents : A 4-(methylsulfonyl)-2-nitrophenyl group at the 4-position introduces steric bulk and electronic diversity (Figure 1).

Table 1: Structural Features and Their Roles

Feature Role in Synthesis/Function
Boc Group (C₅H₉O₂) Prevents undesired N-alkylation
4-Amino Position Site for further functionalization
Methylsulfonyl (SO₂CH₃) Enhances solubility and H-bonding
Nitro Group (NO₂) Electron-withdrawing meta-director

Research Significance and Academic Interest

Recent studies highlight three key areas of interest:

  • Modular Synthesis : Scripps Research and Rice University developed a biocatalytic C–H oxidation/nickel-catalyzed cross-coupling strategy to access similar piperidines in fewer steps.
  • Antioxidant Applications : Substituted piperidines with electron-donating groups (e.g., N(CH₃)₂) exhibit radical scavenging activity via benzylic hydrogen donation.
  • Building Block Utility : The compound serves as a precursor for pyrazole-piperidine hybrids, enabling the construction of heterocyclic amino acids for peptide mimetics.

Scope and Objectives of Academic Investigation

Current research objectives focus on:

  • Optimizing regioselective functionalization at the 4-amino position
  • Developing continuous-flow protocols for large-scale production
  • Exploring applications in asymmetric catalysis and kinase inhibitor design

Table 2: Key Synthetic Routes to this compound

Method Reagents/Conditions Yield (%) Reference
Meldrum’s Acid Condensation EDC·HCl, DMAP, DMF·DMA 62–68
Biocatalytic Oxidation Enzymatic C–H activation, Ni catalysis 75*
Radical Cross-Coupling Nickel electrocatalysis, DCM 81*

*Reported for analogous compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849035-91-2

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 4-(4-methylsulfonyl-2-nitroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O6S/c1-17(2,3)26-16(21)19-9-7-12(8-10-19)18-14-6-5-13(27(4,24)25)11-15(14)20(22)23/h5-6,11-12,18H,7-10H2,1-4H3

InChI Key

IVVOVANOIYQKKR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Substitution with Methylsulfonyl and Nitrophenyl Groups: The methylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methylsulfonyl chloride and nitrophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methylsulfonyl group under basic conditions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from various sources to provide a comprehensive overview.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the piperidine ring is a common motif in many drugs, providing a framework for developing new therapeutic agents.

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The nitrophenyl group may play a role in modulating biological pathways involved in cancer cell proliferation and apoptosis. Researchers are investigating its efficacy against various cancer types, looking to establish its potential as a lead compound for further development.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Piperidine derivatives have been linked to interactions with neurotransmitter systems, making this compound a candidate for studies aimed at treating neurological disorders. Its ability to cross the blood-brain barrier enhances its relevance in this field.

Proteomics and Biomolecular Research

This compound is also used as a tool compound in proteomics. It can aid in the study of protein interactions and functions, particularly those involving sulfhydryl groups due to its methylsulfonyl moiety. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of piperidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to this compound could lead to effective anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related piperidine compounds. The study demonstrated that these compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The molecular targets and pathways involved vary based on the specific biological activity of the final product derived from this compound.

Comparison with Similar Compounds

N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c)

  • Structure : Lacks methylsulfonyl and nitro groups; features a phenethyl and tert-butylbenzyl substituent.
  • Properties : Synthesized via reductive amination (58% yield) and characterized as a pale yellow oil. Its simpler structure may reduce steric hindrance compared to the target compound .
  • Application : Studied for structure-activity relationships in biological systems, though specific targets are unspecified .

1-(2-Nitrophenyl)piperidin-4-amine Hydrochloride

  • Properties : Lower molecular weight (257.72 g/mol) and higher solubility in aqueous media due to the hydrochloride salt. Classified as an irritant .
  • Synthetic Utility : Serves as an intermediate for nitro-group reduction or further functionalization .

Benzimidazole Derivatives with Methylsulfonyl and Nitro Groups

N-(4-(Methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1-benzimidazol-5(6)-amine (6)

  • Structure : Benzimidazole core with para-methylsulfonyl and ortho-nitrophenyl groups.
  • Synthesis : Pd-catalyzed coupling (78% yield) using 4-(methylsulfonyl)aniline .

N-(3-(Methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1-benzimidazol-5(6)-amine (7)

  • Structure : Meta-methylsulfonyl substitution vs. para in Compound 4.
  • Impact : Altered electronic effects may influence binding affinity; meta-substitution reduces symmetry and could modulate solubility .

Piperidine Derivatives with Sulfonyl and Nitro Modifications

4-(2,4-Difluorophenoxy)-1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine (11)

  • Structure: Difluorophenoxy group replaces the Boc-amine in the target compound.
  • Application : Designed for GPR6 receptor modulation, highlighting the role of sulfonyl-nitro motifs in CNS-targeted drug discovery .
  • Synthesis : Aromatic nucleophilic substitution with piperidine, emphasizing the versatility of the 4-(methylsulfonyl)-2-nitrobenzene scaffold .

N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine

  • Structure : Benzyl and nitrobenzyl substituents instead of Boc and methylsulfonyl groups.
  • Properties : Higher steric bulk (molar mass: 325.4 g/mol) may reduce membrane permeability compared to the target compound .

Biological Activity

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine (CAS No. 849035-91-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, focusing on its pharmacological implications.

  • Molecular Formula : C₁₇H₂₅N₃O₆S
  • Molecular Weight : 399.46 g/mol
  • Melting Point : 157–158 °C

The compound features a piperidine ring, a nitrophenyl moiety, and a methylsulfonyl group, which are essential for its biological activity. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability during synthesis and storage .

Synthesis

The synthesis of this compound involves the reaction of 4-methylsulfonyl-2-nitrofluorobenzene with 4-amino-1-Boc-piperidine. This method allows for the selective introduction of functional groups that are crucial for its biological activity .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related study highlighted that nitro-containing compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of topoisomerase
  • Alkylation of DNA
  • Inhibition of tubulin polymerization

These mechanisms contribute to the cytotoxic effects observed in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Neurotoxicity Studies

Analogous compounds have been evaluated for their neurotoxic potential. Research indicates that certain structural features can lead to neurotoxicity mediated by monoamine oxidase (MAO) activity. Compounds that are good substrates for MAO-B have been linked to dopaminergic neurotoxicity, suggesting that the biological activity of this compound could also include neurotoxic effects depending on its metabolic pathway .

Pharmacological Targets

The compound's structure suggests potential interactions with various biological targets:

  • Receptor Binding : The piperidine moiety may facilitate binding to neurotransmitter receptors, which could influence neurological pathways.
  • Enzyme Inhibition : The nitro group is known to enhance binding affinity to certain enzymes involved in cancer progression and neurodegeneration.

Case Studies

Several case studies have documented the effects of related compounds on cancer cell lines:

  • Study on MDA-MB-231 Cells : Compounds structurally similar to this compound showed IC50 values ranging from 2.43 to 7.84 μM, indicating effective growth inhibition against breast cancer cells .
  • Neurotoxicity Assessment : In vivo studies demonstrated that certain analogs induced neurotoxic effects in mouse models when metabolized by MAO-B, highlighting the importance of structural modifications in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. The Boc (tert-butoxycarbonyl) group is introduced to protect the piperidine amine during synthesis. For example, tert-butyl 4-(hydroxymethyl)-1-piperidinecarboxylate (a structural analog) is synthesized using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP . Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and yield. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:

  • ¹H NMR : Boc group protons (δ 1.4–1.5 ppm, singlet), methylsulfonyl group (δ 3.0–3.1 ppm, singlet), and aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) .
  • ¹³C NMR : Carbonyl group of Boc (δ 155–160 ppm) and sulfonyl carbon (δ 45–50 ppm).
  • High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is lipophilic due to the Boc group and aromatic nitro moiety. Solubility in DMSO (>50 mM) facilitates in vitro assays. Stability tests (HPLC monitoring) show degradation <5% over 24 hours at 4°C in neutral buffers but rapid hydrolysis under acidic conditions (pH <3) due to Boc deprotection .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental assays are suitable for mechanistic studies?

  • Methodological Answer : The methylsulfonyl and nitro groups suggest potential interactions with ATP-binding pockets or redox-active enzymes. For example, analogs like MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) inhibit GLUT5 in colorectal cancer cells via competitive binding, validated via:

  • MTT Assays : Measure cell viability reduction (e.g., HT-29 cells, IC₅₀ ~10 µM) .
  • Molecular Docking : Use AutoDock Vina to model interactions with GLUT5 (PDB ID: 4YBQ).
  • Western Blotting : Assess downstream protein expression (e.g., apoptosis markers like caspase-3) .

Q. How can researchers resolve contradictory data on the compound’s biological activity across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or off-target effects. Strategies include:

  • Dose-Response Curves : Establish IC₅₀ values in multiple lines (e.g., HT-29 vs. CCD 841 CoN for selectivity) .
  • Metabolomic Profiling : Use LC-MS to identify differential metabolite accumulation.
  • Knockdown/Overexpression Models : CRISPR/Cas9-mediated GLUT5 knockout to confirm target specificity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Replace the Boc group with enzymatically cleavable esters (e.g., acetyl) to enhance bioavailability.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (target >10% for efficacy).

Data Contradiction Analysis

Q. Why might reported IC₅₀ values vary between studies, and how can this be addressed?

  • Methodological Answer : Variations arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps:

  • Assay Replicates : Perform ≥3 independent experiments with internal controls (e.g., staurosporine for apoptosis).
  • Normalization : Use housekeeping genes (e.g., GAPDH) in RT-qPCR or β-actin in Western blots.
  • Inter-Lab Validation : Share protocols via platforms like Zenodo for reproducibility .

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